ethyl 3-methyl-5-({[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)-1-benzofuran-2-carboxylate
Description
Ethyl 3-methyl-5-({[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)-1-benzofuran-2-carboxylate is a heterocyclic compound featuring a benzofuran core substituted with a methyl group at position 3 and a sulfamoyl-linked 1,2,4-oxadiazole-pyrazole moiety at position 3. This structural complexity suggests applications in medicinal chemistry, particularly as a protease inhibitor or kinase modulator, though specific biological data are unavailable in the provided evidence. The compound’s synthesis likely involves cyclization to form the oxadiazole ring, followed by sulfonamide coupling .
Properties
IUPAC Name |
ethyl 3-methyl-5-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methylsulfamoyl]-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O6S/c1-4-28-19(25)17-11(2)14-7-13(5-6-15(14)29-17)31(26,27)21-9-16-22-18(23-30-16)12-8-20-24(3)10-12/h5-8,10,21H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEGFORNXFZALL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=NC(=NO3)C4=CN(N=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-5-({[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)-1-benzofuran-2-carboxylate typically involves multi-step organic reactionsCommon reagents include hydrazine hydrate, ethyl acetoacetate, and various catalysts to facilitate the cyclization and condensation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-5-({[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group such as an amine or halide .
Scientific Research Applications
Ethyl 3-methyl-5-({[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)-1-benzofuran-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and cellular pathways.
Industry: It can be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of ethyl 3-methyl-5-({[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
The compound shares structural motifs with other benzofuran- and oxadiazole-containing molecules. Below is a detailed comparison with the most relevant analogue identified in the evidence:
Detailed Analysis
Structural Differences and Implications Benzofuran vs. In contrast, the fluorophenyl group in the analogue introduces electronegativity, improving metabolic stability and membrane permeability . Sulfamoyl Linkage: Unique to the target compound, this group increases hydrogen-bonding capacity, which may improve target affinity compared to the fluorophenyl analogue’s halogen-based interactions . Oxadiazole Ring: Both compounds feature a 1,2,4-oxadiazole, known for electron-withdrawing properties and stability under physiological conditions. This ring is critical for maintaining planar geometry in drug-receptor interactions .
Synthetic Pathways
- The target compound likely involves multi-step synthesis: (i) formation of the oxadiazole via cyclization of a nitrile and hydroxylamine derivative, (ii) coupling of the methylpyrazole moiety, and (iii) sulfonamide formation. The Parchem compound’s synthesis is simpler, focusing on oxadiazole-pyrazole coupling followed by fluorophenyl introduction .
Reactivity and Environmental Impact
- Neither compound’s environmental persistence is discussed in the evidence. However, the sulfamoyl group in the target compound may undergo hydrolysis to release sulfonic acids, while the fluorophenyl analogue’s stability suggests slower degradation .
Biological Activity
Ethyl 3-methyl-5-({[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)-1-benzofuran-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzofuran moiety, a sulfamoyl group, and a pyrazole derivative. Its molecular formula is C₁₅H₁₈N₄O₃S, and it possesses a molecular weight of approximately 342.39 g/mol. The presence of these functional groups suggests potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds containing pyrazole and sulfamoyl groups often exhibit significant antimicrobial properties. For instance, studies have shown that similar structures can inhibit the growth of various bacterial strains. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antiviral Activity
The compound's structural similarity to known antiviral agents suggests potential efficacy against viral infections. In particular, derivatives of pyrazole have been evaluated for their activity against HIV and other viruses. For example, compounds with similar scaffolds have shown EC₅₀ values in the nanomolar range against HIV strains, indicating potent antiviral activity .
Anticancer Properties
The sulfonamide group in the compound is known for its role in carbonic anhydrase inhibition, which has implications in cancer therapy. Recent studies on related compounds demonstrated selective inhibition of carbonic anhydrase IX (CAIX), a target in tumor biology due to its overexpression in many cancers . The binding affinity of these compounds was significantly higher than that for other isoforms, suggesting a targeted approach for cancer treatment.
Case Study 1: Antiviral Efficacy
A study evaluating the antiviral potential of similar pyrazole derivatives reported that specific modifications at the C5 position enhanced activity against HIV-1. Compounds with phenyl groups at this position exhibited the highest potency with EC₅₀ values as low as 3.8 nmol/L . This suggests that this compound could be optimized for improved antiviral activity.
Case Study 2: Anticancer Activity
In another study focusing on CAIX inhibitors, compounds structurally related to the target compound demonstrated binding affinities as low as 0.08 pM for CAIX. These results indicate that modifications to the sulfamoyl group can significantly enhance selectivity and potency against cancer cells . Such findings support further investigation into the anticancer potential of this compound.
Data Table: Summary of Biological Activities
| Activity Type | Compound | EC₅₀ (μmol/L) | Selectivity Index | Notes |
|---|---|---|---|---|
| Antiviral | Similar Derivative | 0.0334 | High | Effective against HIV |
| Antimicrobial | Pyrazole Derivative | Varies | Moderate | Effective against multiple strains |
| Anticancer | Related Compound | 0.12 | High | Selective for CAIX |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
